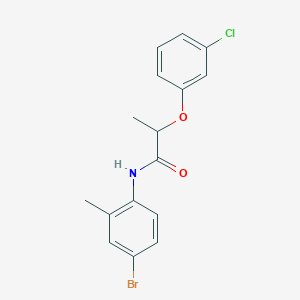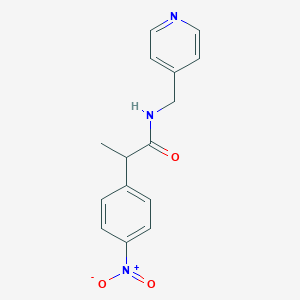![molecular formula C20H25NO4 B4074337 3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide
Vue d'ensemble
Description
3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide, commonly known as PRO-LAD, is a chemical compound belonging to the family of phenethylamines. It is a derivative of lysergic acid diethylamide (LSD) and is considered a potent psychedelic drug. PRO-LAD has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
PRO-LAD acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the psychedelic effects of 3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide. It binds to the receptor and activates it, leading to a cascade of biochemical and physiological changes in the brain. These changes result in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
PRO-LAD has been shown to induce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
PRO-LAD has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, which makes it ideal for studying the receptor's function and pharmacology. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, PRO-LAD has certain limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several potential future directions for research on PRO-LAD. One area of interest is its potential therapeutic applications. It has been suggested that PRO-LAD may have therapeutic potential for various psychiatric disorders, such as depression, anxiety, and addiction. Another area of research is the development of novel psychedelics based on the PRO-LAD structure, which may have improved pharmacological properties and reduced side effects compared to existing compounds.
Conclusion:
PRO-LAD is a potent and selective agonist of the 5-HT2A receptor, with potential applications in various fields of science. It has been extensively studied for its mechanisms of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the properties of PRO-LAD and its potential as a research tool and therapeutic agent.
Applications De Recherche Scientifique
PRO-LAD has been extensively studied for its potential applications in various fields of science. One of the most significant applications of PRO-LAD is in neuroscience research. It has been shown to interact with serotonin receptors in the brain, which are involved in regulating mood, cognition, and perception. PRO-LAD has been used to study the mechanisms of action of these receptors and their role in various psychiatric disorders.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-7-15-8-5-6-9-19(15)25-11-10-21-20(22)16-12-17(23-2)14-18(13-16)24-3/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPGVTWWKKNCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074256.png)
![3-hydroxy-5,7-dimethyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4074259.png)

![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)
![1-[4-(2-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4074304.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)
![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)
